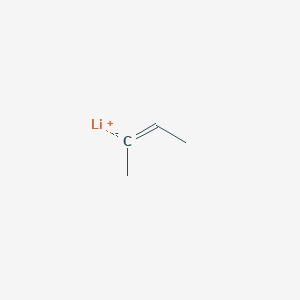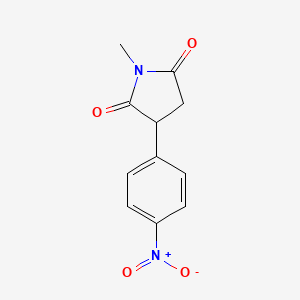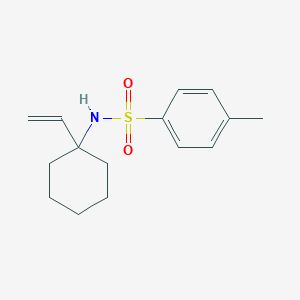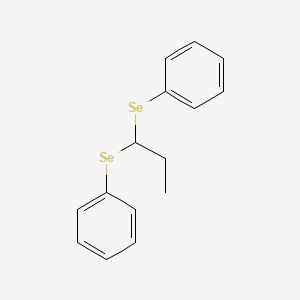
(NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine is an organic compound characterized by the presence of a thiophene ring and a hydroxylamine functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine typically involves the condensation of 1-(thiophen-3-yl)ethanone with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base, such as sodium acetate, under reflux conditions. The general reaction scheme is as follows:
1-(Thiophen-3-yl)ethanone+Hydroxylamine Hydrochloride→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, reaction time, and the use of appropriate solvents to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to yield amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: (NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene ring.
作用機序
The mechanism of action of (NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
類似化合物との比較
- 1-(Thiophen-3-yl)ethanone
- 1-(Thiophen-3-yl)ethanol
- 3-Acetylthiophene
Comparison: (NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine is unique due to the presence of both the thiophene ring and the hydroxylamine functional group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that lack one of these functional groups. For example, 1-(thiophen-3-yl)ethanone and 1-(thiophen-3-yl)ethanol do not possess the hydroxylamine group, which limits their ability to participate in certain types of chemical reactions and biological interactions.
特性
CAS番号 |
59445-83-9 |
|---|---|
分子式 |
C6H7NOS |
分子量 |
141.19 g/mol |
IUPAC名 |
(NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7NOS/c1-5(7-8)6-2-3-9-4-6/h2-4,8H,1H3/b7-5- |
InChIキー |
KXCHBSNEAXRGCM-ALCCZGGFSA-N |
異性体SMILES |
C/C(=N/O)/C1=CSC=C1 |
正規SMILES |
CC(=NO)C1=CSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)
![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)



![(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
![Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B14622719.png)
![Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B14622728.png)
![Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate](/img/structure/B14622729.png)


